molecular formula C24H23ClN4O3S B10893908 3-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

3-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

Cat. No.: B10893908
M. Wt: 483.0 g/mol
InChI Key: MEOOFEBZPFCAIK-UHFFFAOYSA-N
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Description

3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a quinazoline moiety, and a methoxybenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE typically involves multi-step organic reactions One common route starts with the preparation of the pyrazole ring, followed by the formation of the quinazoline moiety

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole or quinazoline derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE
  • 3-[({3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE

Uniqueness

The uniqueness of 3-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H23ClN4O3S

Molecular Weight

483.0 g/mol

IUPAC Name

3-[[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C24H23ClN4O3S/c1-16-20(25)13-28(27-16)10-5-11-29-23(31)19-6-3-4-7-21(19)26-24(29)33-15-18-12-17(14-30)8-9-22(18)32-2/h3-4,6-9,12-14H,5,10-11,15H2,1-2H3

InChI Key

MEOOFEBZPFCAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC(=C4)C=O)OC

Origin of Product

United States

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